Ethyl [1,4'-bipiperidine]-4-carboxylate hydrochloride
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Overview
Description
Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a bipiperidine structure, which consists of two piperidine rings connected by a single carbon atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain optimal conditions for the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Irinotecan: A topoisomerase inhibitor used in cancer treatment.
Ethyl piperidine-4-carboxylate: A related compound with similar structural features.
Uniqueness
Ethyl1,4’-bipiperidine-4-carboxylate hydrochloride is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H25ClN2O2 |
---|---|
Molecular Weight |
276.8 g/mol |
IUPAC Name |
ethyl 1-piperidin-4-ylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12;/h11-12,14H,2-10H2,1H3;1H |
InChI Key |
NFDZBMZWIJWDRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CCNCC2.Cl |
Origin of Product |
United States |
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